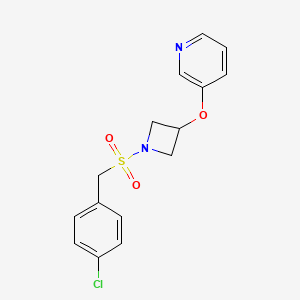

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a sulfonyl group

Méthodes De Préparation

The synthesis of 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The pyridine ring is often prepared through standard aromatic substitution reactions. The final step involves the coupling of the azetidine and pyridine rings through a sulfonyl linkage, often using reagents such as sulfonyl chlorides under basic conditions .

Analyse Des Réactions Chimiques

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets that could lead to therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Biological Studies

The compound is also utilized in biological assays to study its effects on cellular pathways. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation, suggesting that this compound could have similar effects .

Materials Science

In addition to its medicinal applications, this compound is explored for its potential use in materials science:

- Polymer Development : The sulfonyl group in the compound can be used as a functional group in the synthesis of advanced polymers with specific properties, such as increased thermal stability and mechanical strength .

Case Studies and Research Findings

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azetidine compounds showed significant inhibition of cancer cell lines through their interaction with tubulin. This suggests that this compound could be a promising lead compound for further development.

- Antimicrobial Screening : Research conducted by the Brazilian Journal of Pharmaceutical Sciences reported that compounds similar to this one exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring’s strained structure can also contribute to its reactivity and interaction with biological targets .

Comparaison Avec Des Composés Similaires

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can be compared with other similar compounds, such as:

4-Chlorobenzylsulfonyl azetidine: This compound lacks the pyridine ring but shares the azetidine and sulfonyl groups.

Pyridine derivatives: Compounds like 3-pyridylmethylamine share the pyridine ring but differ in the substituents attached to it.

Azetidine derivatives: Compounds like azetidine-3-carboxylic acid share the azetidine ring but have different functional groups attached.

The uniqueness of this compound lies in its combination of the pyridine and azetidine rings with a sulfonyl linkage, which imparts distinct chemical and biological properties.

Activité Biologique

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that combines a pyridine ring, an azetidine ring, and a sulfonyl group. This structural composition suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉ClN₂O₄S

- Molecular Weight : 394.9 g/mol

- CAS Number : 2034238-96-3

The compound's biological activity is hypothesized to stem from its interaction with various biological targets:

- Tubulin Binding : Similar compounds have shown the ability to bind to the colchicine binding site on tubulin, potentially disrupting microtubule dynamics, which is crucial for cell division and intracellular transport.

- Enzyme Inhibition : The sulfonamide moiety is associated with significant pharmacological effects, including enzyme inhibition, which can affect metabolic pathways in pathogens or cancer cells .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit varying degrees of antibacterial activity. For instance:

- Testing Against Bacteria : Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other bacterial strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

- Cell Line Testing : In vitro studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation. For example, some pyridine derivatives showed IC₅₀ values between 0.87–12.91 μM against MCF-7 cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)11-22(19,20)18-9-15(10-18)21-14-2-1-7-17-8-14/h1-8,15H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMBTLXRTYYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.